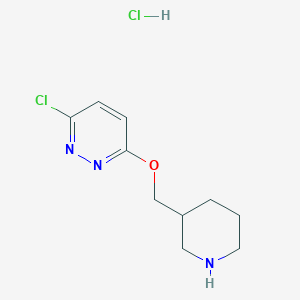![molecular formula C13H9BrN2 B11852424 4-bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11852424.png)
4-bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-phenyl-1H-pyrrolo[2,3-b]pyridine with bromine in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, palladium catalysts, and various nucleophiles. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules .
Aplicaciones Científicas De Investigación
4-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of FGFRs, making it a candidate for cancer research.
Industry: The compound can be used in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with FGFRs. By binding to these receptors, the compound inhibits their activity, which can lead to the suppression of cancer cell proliferation and migration. The molecular targets and pathways involved include the RAS-MEK-ERK, PLCγ, and PI3K-Akt signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrrolo[2,3-b]pyridine derivatives and pyrrolopyrazine derivatives . These compounds share structural similarities and may exhibit comparable biological activities.
Uniqueness
4-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its potent inhibitory activity against FGFRs sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C13H9BrN2 |
|---|---|
Peso molecular |
273.13 g/mol |
Nombre IUPAC |
4-bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C13H9BrN2/c14-11-6-7-15-13-10(11)8-12(16-13)9-4-2-1-3-5-9/h1-8H,(H,15,16) |
Clave InChI |
OIXVIDOCAJMMNM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC3=C(C=CN=C3N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 3-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B11852346.png)
![n-[2-(1h-Pyrazol-4-yl)-1h-indol-6-yl]butanamide](/img/structure/B11852356.png)



![9-Methyl-2-(trimethylsilyl)furo[2,3-b]quinolin-4(9H)-one](/img/structure/B11852381.png)







![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-5,6,7,8-tetrahydroisoquinoline](/img/structure/B11852438.png)
